molecular formula C11H17NO3 B033738 1,2-Propanediol, 3-(m-(dimethylamino)phenoxy)- CAS No. 104179-37-5

1,2-Propanediol, 3-(m-(dimethylamino)phenoxy)-

Cat. No. B033738
M. Wt: 211.26 g/mol
InChI Key: HYSMJIAKWZNJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Propanediol, 3-(m-(dimethylamino)phenoxy)-, commonly known as DMAPA, is a chemical compound used in various scientific research applications. It is a colorless, odorless, and viscous liquid that is soluble in water and organic solvents. DMAPA is a tertiary amine that contains a phenoxy group and two hydroxyl groups, which make it a versatile compound for use in different fields of research.

Mechanism Of Action

DMAPA acts as a nucleophilic catalyst in organic reactions by forming a complex with the reactants. It facilitates the reaction by stabilizing the transition state and lowering the activation energy required for the reaction to occur. DMAPA is also known to activate certain enzymes, such as acetylcholinesterase, which plays a crucial role in the nervous system.

Biochemical And Physiological Effects

DMAPA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It also exhibits antitumor activity by inhibiting the growth of cancer cells. DMAPA has been shown to modulate the immune system by regulating the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One of the advantages of using DMAPA in lab experiments is its high catalytic activity, which makes it an efficient catalyst for organic reactions. It is also a relatively inexpensive compound that is readily available. However, DMAPA has some limitations, such as its toxicity and the need for careful handling. It can also cause skin and eye irritation, and prolonged exposure can lead to respiratory problems.

Future Directions

There are several future directions for the use of DMAPA in scientific research. One area of interest is the development of new catalysts based on DMAPA for use in organic reactions. Another area of research is the use of DMAPA in the synthesis of new pharmaceuticals and agrochemicals. DMAPA can also be used as a tool to study the mechanism of action of enzymes and other biological molecules. Furthermore, the potential use of DMAPA in drug delivery systems and nanotechnology is an area of growing interest.
Conclusion:
In conclusion, 1,2-Propanediol, 3-(m-(dimethylamino)phenoxy)- or DMAPA is a versatile compound that has been extensively used in scientific research. It is a potent catalyst for organic reactions and exhibits various biochemical and physiological effects. While DMAPA has some limitations, its potential applications in different fields of research make it an important compound for future studies.

Synthesis Methods

DMAPA is synthesized through a simple reaction between 3-(m-dimethylamino)phenol and 1,2-Propanediol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and the product is purified by distillation or recrystallization.

Scientific Research Applications

DMAPA has been extensively used in various scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and polymers. It is also used as a catalyst in organic reactions, such as esterification, transesterification, and amidation. DMAPA is a versatile compound that can be used in different fields of research, including medicinal chemistry, materials science, and biotechnology.

properties

CAS RN

104179-37-5

Product Name

1,2-Propanediol, 3-(m-(dimethylamino)phenoxy)-

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

3-[3-(dimethylamino)phenoxy]propane-1,2-diol

InChI

InChI=1S/C11H17NO3/c1-12(2)9-4-3-5-11(6-9)15-8-10(14)7-13/h3-6,10,13-14H,7-8H2,1-2H3

InChI Key

HYSMJIAKWZNJCP-UHFFFAOYSA-N

SMILES

CN(C)C1=CC(=CC=C1)OCC(CO)O

Canonical SMILES

CN(C)C1=CC(=CC=C1)OCC(CO)O

synonyms

1,2-Propanediol, 3-(m-(dimethylamino)phenoxy)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.